
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
作用机制
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 inhibits NF-κB signaling by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent release of NF-κB. By inhibiting the IKK complex, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 prevents the activation of NF-κB and downstream signaling.
Biochemical and Physiological Effects:
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 induces apoptosis and inhibits proliferation. Inflammation is also reduced by 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One advantage of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 is its specificity for the IKK complex and NF-κB signaling, which makes it a useful tool for studying these pathways. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of NF-κB signaling. Finally, the use of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 in preclinical and clinical studies for the treatment of various diseases warrants further investigation.
合成方法
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 can be synthesized through a multi-step process starting from 4-bromo-2-butylaniline. The first step involves the reaction of 4-bromo-2-butylaniline with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with 1,1-dioxothiolane-3-thiol to form the desired product, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082.
科学研究应用
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling. Inflammation is also regulated by NF-κB, and 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to reduce inflammation in various animal models. In autoimmune disorders, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to suppress the production of pro-inflammatory cytokines and alleviate symptoms.
属性
IUPAC Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-14(3)16-7-9-17(10-8-16)20-15(4)19(22)21(6-2)18-11-12-25(23,24)13-18/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHNMWNDIMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(C)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
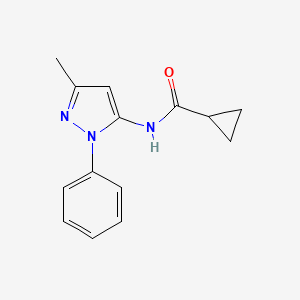
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)
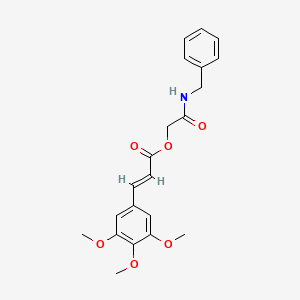
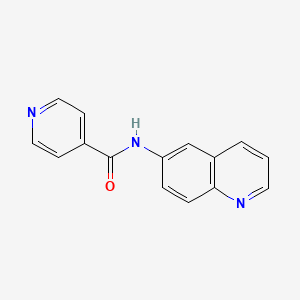
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
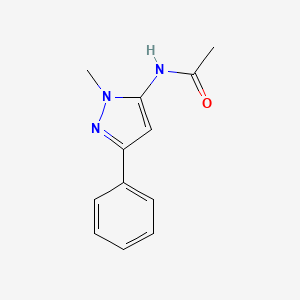


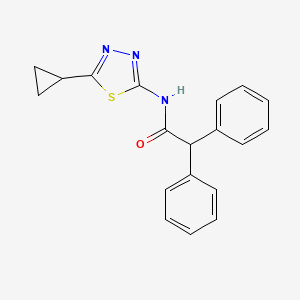

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
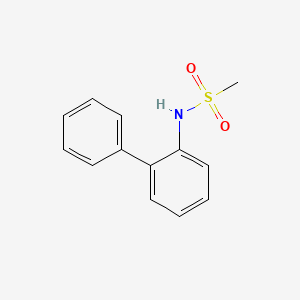
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)